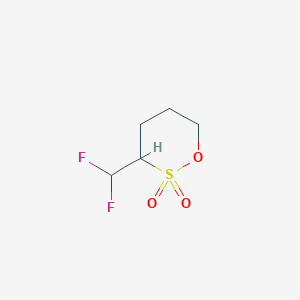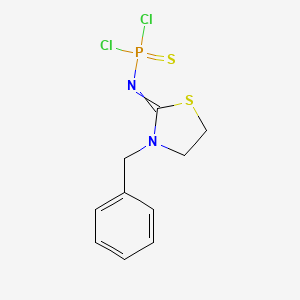
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- is an organic compound with a complex structure that includes both phenyl and hydroxypropoxy groups
Preparation Methods
The synthesis of 1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1-propanone with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the hydroxypropoxy group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxypropoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropoxy group can form hydrogen bonds with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- include:
1-Propanone, 2-[1-(3-hydroxypropoxy)cyclohexyl]-1-phenyl-: Similar structure but with a cyclohexyl group instead of a phenyl group.
3-[4-(3-Hydroxypropoxy)-3,5-dimethylphenyl]-1-(3,5,5-trimethyl-4,5,6,7-tetrahydro-2-benzothiophen-1-yl)-1-propanone: Contains additional methyl and benzothiophen groups
Properties
CAS No. |
652146-06-0 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C18H20O3/c19-12-7-13-21-18(16-10-5-2-6-11-16)14-17(20)15-8-3-1-4-9-15/h1-6,8-11,18-19H,7,12-14H2 |
InChI Key |
OFSJTFIGQHMPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
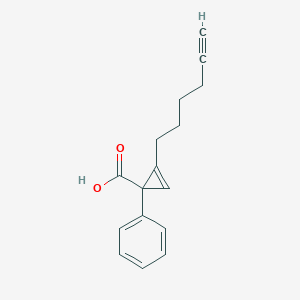
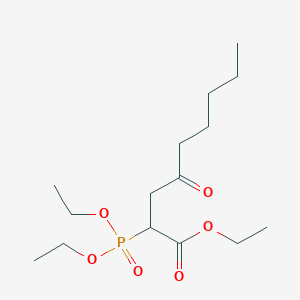
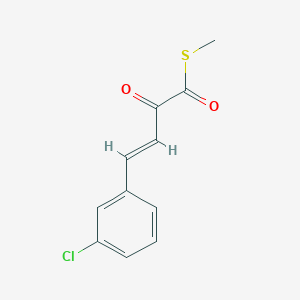
propanedinitrile](/img/structure/B12527122.png)
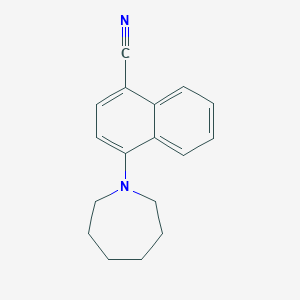
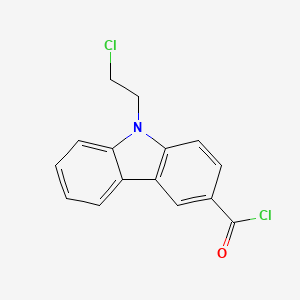
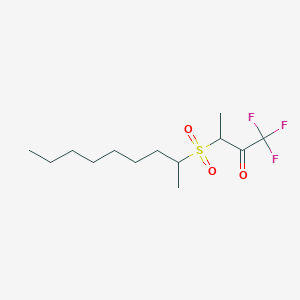
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
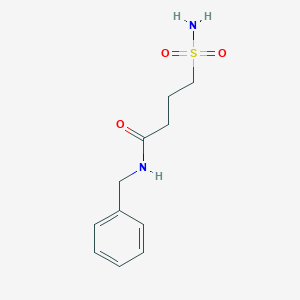
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
